molecular formula C9H19NO B13162070 1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol

1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol

Cat. No.: B13162070
M. Wt: 157.25 g/mol
InChI Key: JCWXCIJRJXPDCD-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol typically involves the reaction of 3,3-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.

    3,3-Dimethylcyclopentanone: Lacks the aminoethyl and hydroxyl groups.

    Ethylenediamine: Contains the aminoethyl group but lacks the cyclopentane ring.

Uniqueness

1-(2-Aminoethyl)-3,3-dimethylcyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-8(2)3-4-9(11,7-8)5-6-10/h11H,3-7,10H2,1-2H3

InChI Key

JCWXCIJRJXPDCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(CCN)O)C

Origin of Product

United States

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